APTS APTS 8-Aminopyrene-1,3,6-trisulfonic acid (APTS) is an anionic fluorescent dye with excitation/emission spectra of 425/503 nm, respectively. It forms a ground state complex with viologen-type quenchers, inducing a red-shift in the absorbance spectrum from 425 to 464 nm. APTS is pH insensitive, with the emission maximum remaining constant over the pH range of 4-10. It can be used in solution or immobilized through attachment of an aldehyde functionalized monomer by reductive amination without significantly changing fluorescence intensity. APTS has been used as a reporter for glucose sensing and for the detection of other saccharides.

Brand Name: Vulcanchem
CAS No.: 196504-57-1
VCID: VC21164367
InChI: InChI=1S/C16H11NO9S3.3Na/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10;;;/h1-6H,17H2,(H,18,19,20)(H,21,22,23)(H,24,25,26);;;/q;3*+1/p-3
SMILES: C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Molecular Formula: C16H8NNa3O9S3
Molecular Weight: 523.4 g/mol

APTS

CAS No.: 196504-57-1

Cat. No.: VC21164367

Molecular Formula: C16H8NNa3O9S3

Molecular Weight: 523.4 g/mol

* For research use only. Not for human or veterinary use.

APTS - 196504-57-1

Specification

Description 8-Aminopyrene-1,3,6-trisulfonic acid (APTS) is an anionic fluorescent dye with excitation/emission spectra of 425/503 nm, respectively. It forms a ground state complex with viologen-type quenchers, inducing a red-shift in the absorbance spectrum from 425 to 464 nm. APTS is pH insensitive, with the emission maximum remaining constant over the pH range of 4-10. It can be used in solution or immobilized through attachment of an aldehyde functionalized monomer by reductive amination without significantly changing fluorescence intensity. APTS has been used as a reporter for glucose sensing and for the detection of other saccharides.

CAS No. 196504-57-1
Molecular Formula C16H8NNa3O9S3
Molecular Weight 523.4 g/mol
IUPAC Name trisodium;8-aminopyrene-1,3,6-trisulfonate
Standard InChI InChI=1S/C16H11NO9S3.3Na/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10;;;/h1-6H,17H2,(H,18,19,20)(H,21,22,23)(H,24,25,26);;;/q;3*+1/p-3
Standard InChI Key XSTNYACEWLNWPY-UHFFFAOYSA-K
SMILES C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Canonical SMILES C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

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